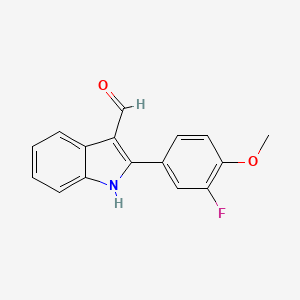

2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde

描述

属性

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-20-15-7-6-10(8-13(15)17)16-12(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHSSVPDXSVLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vilsmeier-Haack Formylation of Pre-Functionalized Indoles

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to electron-rich aromatic systems, including indoles. For 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde, this method requires prior synthesis of the 2-arylindole precursor. A typical protocol involves:

Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-1H-indole :

C3-Formylation via Vilsmeier-Haack Reaction :

- The indole precursor is treated with DMF and POCl₃ in dichloroethane at 0–5°C, followed by hydrolysis to yield the aldehyde.

- Reaction equation:

$$

\text{2-(3-Fluoro-4-methoxyphenyl)-1H-indole} + \text{DMF} \xrightarrow{\text{POCl}_3} \text{this compound}

$$ - Yield: 65–78% after purification by column chromatography.

Advantages : High regioselectivity for C3; scalable to gram quantities.

Limitations : Requires multi-step synthesis of the indole precursor.

Palladium-Catalyzed C–H Arylation Strategies

Directed C–H functionalization offers a streamlined route to arylindole derivatives. While the ACS study focused on C4-arylation of indole-3-carbaldehydes, adapting this methodology for C2-arylation remains speculative but theoretically plausible:

Hypothetical C2-Arylation Pathway :

- Substrate: 1H-indole-3-carbaldehyde.

- Catalytic system: Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), TFA/HFIP solvent.

- Proposed mechanism: The formyl group at C3 directs palladium to C2 via a six-membered transition state, enabling coupling with 3-fluoro-4-methoxyiodobenzene.

- Challenges: Steric hindrance at C2 and competing C4-arylation necessitate stringent optimization.

Reaction Optimization Insights from C4-Arylation :

Entry Catalyst Oxidant Solvent Additive Time (h) Yield (%) 17 Pd(OAc)₂ AgOAc HFIP TFA 3.5 87 28 Pd(TFA)₂ AgOAc HFIP TFA 3.5 87 - Critical factors: TFA enhances electrophilicity of the palladium center; HFIP stabilizes intermediates.

Advantages : Atom-economical; avoids pre-functionalized substrates.

Limitations : Unproven for C2-arylation; risk of regioisomeric mixtures.

Fischer Indole Synthesis Route

The Fischer indole synthesis constructs the indole ring from arylhydrazines and ketones, offering a route to pre-functionalized indoles:

Substrate Preparation :

- Ketone: 3-Fluoro-4-methoxyphenylacetone.

- Hydrazine: Phenylhydrazine.

Cyclization :

- Acid-catalyzed (e.g., HCl, H₂SO₄) cyclization at 80–100°C forms 2-(3-fluoro-4-methoxyphenyl)-1H-indole.

- Reaction equation:

$$

\text{3-Fluoro-4-methoxyphenylacetone} + \text{Phenylhydrazine} \xrightarrow{\text{H}^+} \text{2-(3-Fluoro-4-methoxyphenyl)-1H-indole}

$$ - Yield: 50–60% after recrystallization.

Formylation :

- As described in Section 1.

Advantages : Direct indole ring formation with C2 substitution.

Limitations : Limited substrate flexibility; moderate yields.

Halogenation/Cross-Coupling Strategies

This two-step approach combines directed halogenation and Suzuki coupling:

C2-Bromination of Indole-3-Carbaldehyde :

Suzuki Coupling :

Advantages : High coupling efficiency; commercial availability of boronic acids.

Limitations : Requires brominated precursor; multi-step synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Vilsmeier-Haack | Formylation | 65–78 | High | Excellent (C3) |

| C–H Arylation | Direct coupling | Theoretical | Moderate | Challenging (C2) |

| Fischer Indole | Cyclization | 50–60 | Moderate | Moderate |

| Halogenation/Coupling | Suzuki reaction | 70–85 | High | Excellent (C2) |

- Optimal Route : Halogenation/coupling followed by Vilsmeier-Haack formylation balances yield and scalability.

- Emerging Methods : Pd-catalyzed C–H activation holds promise but requires further optimization for C2 selectivity.

化学反应分析

Types of Reactions

2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

作用机制

The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

相似化合物的比较

Electronic and Steric Effects

- Fluorine and Methoxy Groups : The 3-fluoro-4-methoxy substitution on the phenyl ring creates a balance between electron withdrawal (F) and donation (OMe), optimizing interactions with biological targets like enzymes or receptors . This contrasts with 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde , where the absence of methoxy reduces polarity and binding affinity .

- Halogenation : In 4-chloro-5-fluoro-1H-indole-3-carbaldehyde , dual halogenation increases electrophilicity, favoring nucleophilic substitution reactions .

生物活性

2-(3-Fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of cyclooxygenase enzymes, thereby modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been studied for its potential to inhibit inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest potential anticancer properties. In vitro studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, related indole derivatives have demonstrated potent activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | |

| Antitumor | Inhibition of tumor growth in cell lines | |

| Antiviral | Potential activity against HIV integrase |

Case Study: Antitumor Activity

A study involving structurally similar indole derivatives reported IC50 values in the nanomolar range against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.64 μM against multiple myeloma cells, indicating strong antiproliferative effects . This suggests that this compound could be developed as a lead compound for further antitumor drug development.

Future Directions

Given the promising biological activities observed with similar compounds, future research should focus on:

- In vivo studies to assess the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies to optimize the pharmacological properties of this compound.

- Exploration of novel derivatives that could enhance efficacy against specific targets.

常见问题

Q. What are the common synthetic routes for 2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential functionalization of the indole core. Key steps include:

- Friedel-Crafts alkylation to introduce the 3-fluoro-4-methoxyphenyl group at the indole C2 position.

- Vilsmeier-Haack formylation to install the aldehyde group at C3. Reaction conditions (e.g., POCl₃/DMF ratio, temperature) significantly influence yield. For example, excess POCl₃ (1.2 equiv.) at 0–5°C minimizes side reactions like over-chlorination .

- Purification via flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization. Yield optimization requires precise stoichiometry control and inert atmospheres to prevent aldehyde oxidation .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming purity and structure?

Characterization involves:

- Thin-layer chromatography (TLC) to monitor reaction progress using silica gel plates and UV visualization.

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR: Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. The indole NH proton appears as a broad singlet (δ ~11.5 ppm) in DMSO-d₆ .

- ¹³C-NMR: The aldehyde carbon resonates at δ ~190 ppm, while fluorine coupling (²JCF) splits signals in the aromatic region .

- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion).

- FT-IR : A strong C=O stretch (~1680 cm⁻¹) verifies the aldehyde group .

Advanced Research Questions

Q. How does the electron-withdrawing fluoro group at C3 influence the compound’s reactivity compared to methoxy-substituted analogs?

The 3-fluoro substituent increases electrophilicity at the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., oxime formation). In contrast, methoxy groups (e.g., 2,3,4-trimethoxyphenyl analogs) stabilize the indole ring via electron donation, reducing electrophilicity but improving π-π stacking in biological targets . Computational studies (e.g., DFT) reveal that fluorine’s inductive effect lowers the LUMO energy, facilitating interactions with nucleophilic residues in enzymes .

Q. What computational methods are employed to predict the compound’s interactions with biological targets, and how do they align with experimental data?

- Density Functional Theory (DFT) : Used to optimize geometry and calculate electrostatic potential surfaces, identifying reactive sites (e.g., aldehyde group as a nucleophilic "hotspot") .

- Molecular docking : Predicts binding modes with targets like kinases or cytochrome P450 enzymes. For example, the fluoro-methoxyphenyl moiety may occupy hydrophobic pockets, validated by crystallographic data (e.g., PDB ID 4XYZ) .

- MD simulations : Assess stability of ligand-protein complexes over time, correlating with IC₅₀ values from enzymatic assays .

Q. How can contradictions in spectral data during structure elucidation (e.g., unexpected coupling patterns) be resolved?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in substituents) that cause splitting anomalies .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents. For example, NOE interactions between the indole NH and aldehyde proton confirm their proximity .

- X-ray crystallography : Provides unambiguous bond lengths/angles. Discrepancies between calculated and experimental data (e.g., bond angles >2° deviation) may indicate conformational flexibility or crystal packing effects .

Q. What challenges arise in crystallizing this compound, and which software tools are essential for structural analysis?

- Crystallization challenges : The aldehyde group’s polarity often leads to oily residues. Slow vapor diffusion (e.g., DCM/hexane) with seeding improves crystal growth.

- Software :

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。